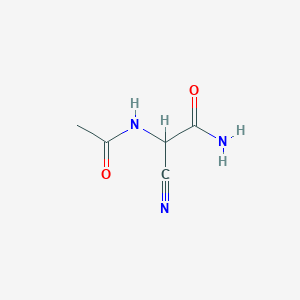
beta-Estradiol 3-(beta-D-glucuronide) sodium salt
Descripción general
Descripción
Beta-Estradiol 3-(beta-D-glucuronide) sodium salt: is a conjugated form of beta-estradiol, a major estrogen in the human body. This compound is formed by the attachment of glucuronic acid to beta-estradiol, enhancing its water solubility and facilitating its excretion from the body. It is commonly used in scientific research to study estrogen metabolism and its effects on various biological systems .
Mecanismo De Acción
Target of Action
Beta-Estradiol 3-(beta-D-glucuronide) sodium salt, also known as 1,3,510-ESTRATRIENE-3,17BETA-DIOL 3-GLUCURONIDE SODIUM SALT, is a noncholestatic regioisomer of the estrogen metabolite . Its primary target is the multidrug resistance-associated protein 2 (MRP2) . MRP2 is a member of the MRP subfamily, which belongs to the superfamily of ATP-binding cassette (ABC) transporters . MRP2 is expressed in the canalicular (apical) part of the hepatocyte and is involved in multi-drug resistance .
Mode of Action
This compound functions as a substrate for MRP2 . It competes with estradiol-17-β glucuronide for MRP2-mediated transport . It has been reported that it inhibits estradiol-17-β glucuronide transport through rat organic anion-transporting polypeptide 1 .
Pharmacokinetics
Its interaction with mrp2 suggests that it may be involved in the biliary transport process
Result of Action
The compound’s action results in the transportation of the therapeutic bile salt tauroursodeoxycholate . This transportation process is crucial for the body’s detoxification process and aids in the elimination of potentially harmful substances.
Análisis Bioquímico
Biochemical Properties
Beta-Estradiol 3-(beta-D-glucuronide) sodium salt acts as a substrate for multidrug resistance protein 2 (MRP2) . It competes with estradiol 17-(beta-D-glucuronide) for MRP2-mediated transport . It has also been reported to inhibit estradiol 17-(beta-D-glucuronide) transport through rat organic anion-transporting polypeptide 1 .
Cellular Effects
The effects of this compound on cells are largely mediated through its interactions with MRP2 . By acting as a substrate for this transporter, it influences cellular processes related to the transport and excretion of compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with MRP2 . It competes with other substrates for transport, thereby influencing the cellular concentrations of these compounds .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of estrogens . It is formed from estradiol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 .
Transport and Distribution
This compound is transported within cells and tissues through its interactions with MRP2 . It competes with other substrates for transport by this protein, which can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with MRP2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3-(beta-D-glucuronide) sodium salt typically involves the glucuronidation of beta-estradiol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the C3 position of beta-estradiol . The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the enzyme.
Industrial Production Methods: Industrial production of this compound involves similar enzymatic processes but on a larger scale. The process is optimized for higher yields and purity, often involving recombinant expression of UDP-glucuronosyltransferase in microbial systems. The product is then purified using chromatographic techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Estradiol 3-(beta-D-glucuronide) sodium salt primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes, regenerating free beta-estradiol . This compound can also participate in conjugation reactions, forming various conjugates that are more water-soluble and easily excreted.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Conjugation: UDP-glucuronic acid, UDP-glucuronosyltransferase enzyme, buffered aqueous solution.
Major Products:
Hydrolysis: Free beta-estradiol and glucuronic acid.
Conjugation: Various glucuronide conjugates of beta-estradiol.
Aplicaciones Científicas De Investigación
Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is widely used in scientific research to study estrogen metabolism and its biological effects. It serves as a model compound to investigate the role of glucuronidation in hormone regulation and excretion. In medicine, it is used to understand the pharmacokinetics of estrogenic drugs and their metabolites. In biology, it helps in studying the interaction of estrogens with their receptors and the subsequent cellular responses .
Comparación Con Compuestos Similares
- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt
- Estriol 3-(beta-D-glucuronide) sodium salt
- Estradiol 3-sulfate
Comparison: Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is unique in its specific glucuronidation at the C3 position, which influences its solubility and excretion profile. Compared to beta-Estradiol 17-(beta-D-glucuronide) sodium salt, it has different metabolic pathways and tissue distribution. Estriol 3-(beta-D-glucuronide) sodium salt, on the other hand, is derived from estriol, another estrogen, and has distinct biological activities .
Propiedades
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAKKUWGHXAGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585145 | |
| Record name | PUBCHEM_16219308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-12-8 | |
| Record name | PUBCHEM_16219308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-Estradiol 3-(β-D-glucuronide)sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















